Product packaging for 1-Chloro-1-fluoroethane(Cat. No.:CAS No. 1615-75-4)

1-Chloro-1-fluoroethane

Cat. No.: B157227
CAS No.: 1615-75-4
M. Wt: 82.5 g/mol
InChI Key: YACLCMMBHTUQON-UHFFFAOYSA-N
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Description

Significance of Halogenated Ethanes in Chemical Science

Halogenated ethanes, a class of organic compounds derived from ethane (B1197151) by the substitution of one or more hydrogen atoms with halogen atoms (fluorine, chlorine, bromine, or iodine), play a crucial role in various scientific and industrial domains. pressbooks.pubchemicals.co.uk Their diverse applications stem from the significant impact that halogenation has on the physical and chemical properties of the parent alkane. The introduction of halogens can alter polarity, boiling points, and reactivity, making these compounds valuable as refrigerants, solvents, propellants, and intermediates in organic synthesis. chemicals.co.uklibretexts.org

The presence of both chlorine and fluorine in a molecule, as seen in hydrochlorofluorocarbons (HCFCs) like 1-Chloro-1-fluoroethane (B11141), imparts a specific set of characteristics. ontosight.ai These compounds have been historically significant in the development of refrigerants and foam blowing agents. However, their environmental impact, particularly concerning ozone depletion, has led to a major shift in research towards understanding their atmospheric chemistry and developing more environmentally benign alternatives. ontosight.ailibretexts.org The study of halogenated ethanes, therefore, not only provides insights into fundamental chemical principles but also addresses pressing environmental concerns.

Historical Context of this compound Research

Historically, this compound, also known as HCFC-151a, was utilized in various applications, including as a refrigerant and a propellant in aerosol cans. ontosight.ai Its production and use were driven by the need for stable, non-flammable compounds with suitable thermodynamic properties for these applications. However, growing awareness of the detrimental effects of certain halogenated hydrocarbons on the stratospheric ozone layer led to international agreements such as the Montreal Protocol. ontosight.ai This treaty prompted a phase-down of the production and consumption of ozone-depleting substances, including many HCFCs. ontosight.ai

Consequently, much of the research on this compound has been framed within the context of its environmental impact. Studies have focused on its ozone depletion potential (ODP) and global warming potential (GWP). ontosight.ai This has, in turn, spurred investigations into its atmospheric reactions and the development of alternative compounds with lower environmental risks, such as hydrofluoroolefins (HFOs). ontosight.ai The historical trajectory of this compound research thus reflects a broader trend in chemical science towards sustainability and the design of safer chemicals.

Scope and Research Questions for this compound Studies

Contemporary research on this compound is multifaceted, addressing a range of scientific questions. A primary area of investigation involves its chemical synthesis and reactivity. For instance, processes for its preparation through the reaction of vinyl chloride with hydrogen fluoride (B91410) have been explored. google.com Understanding its reactivity is crucial for both its synthesis and its potential use as a chemical intermediate. For example, it can be used as a building block in the synthesis of more complex molecules. solubilityofthings.com

Another significant research focus is the detailed characterization of its molecular structure and properties. Spectroscopic studies, such as microwave spectroscopy, have been employed to determine accurate rotational and centrifugal distortion constants, providing insights into its molecular geometry and internal dynamics. aip.org These fundamental data are essential for theoretical modeling and for understanding its behavior in various environments.

Furthermore, the stereochemistry of this compound presents another avenue of research. The molecule possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-1-chloro-1-fluoroethane). chegg.combrainly.com Investigating the properties and reactions of these individual stereoisomers is a key question in stereochemistry, with potential implications for its biological interactions and synthesis of chiral molecules. chegg.com

Interactive Data Table: Properties of this compound

PropertyValueUnit
Molecular FormulaC2H4ClF
Molecular Weight82.50 g/mol
Boiling Point-11°C
Melting Point-152.1°C
Vapor Density2.85(air = 1)
Water SolubilitySlightly soluble

Note: The data in this table is compiled from various sources. ontosight.aigazfinder.comnih.govnist.govsynquestlabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4ClF B157227 1-Chloro-1-fluoroethane CAS No. 1615-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1-fluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClF/c1-2(3)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACLCMMBHTUQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869534
Record name 1-Chloro-1-fluoroethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-75-4, 110587-14-9
Record name 1-Chloro-1-fluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1615-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-chloro-1-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, chlorofluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110587149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1-fluoroethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Mechanistic Investigations of 1 Chloro 1 Fluoroethane

Direct Synthesis Routes from Halogenated Precursors

The synthesis of 1-chloro-1-fluoroethane (B11141) (HCFC-151a) is of significant interest due to its applications as a refrigerant and as an intermediate in the production of other fluorinated compounds. solubilityofthings.com Direct synthesis routes starting from readily available halogenated precursors are the most common methods for its industrial production. These methods primarily involve the addition of hydrogen fluoride (B91410) to a chlorinated ethylene (B1197577) derivative or the controlled dehydrohalogenation of more highly halogenated ethanes.

Halogenation of Vinyl Chloride with Hydrogen Fluoride

One of the primary industrial methods for producing this compound is the hydrofluorination of vinyl chloride. This reaction involves the addition of hydrogen fluoride (HF) across the double bond of the vinyl chloride molecule. The process can be manipulated to favor the production of this compound or can lead to further fluorination to produce 1,1-difluoroethane (B1215649). google.com

Liquid-Phase Reaction Systems

The reaction between vinyl chloride and hydrogen fluoride is often carried out in the liquid phase. google.com This can be achieved with or without a catalyst by introducing the reactants into an autoclave under autogenous pressure and moderate heating. google.comgoogle.com However, uncatalyzed liquid-phase reactions can lead to the formation of undesirable oily side products. google.com The process can be performed continuously or discontinuously. A common continuous method involves feeding vinyl chloride and hydrogen fluoride into a reactor containing an organic solvent and continuously withdrawing the desired product. google.com

The hydrogen fluoride concentration in the reaction mixture is a critical parameter, with a minimum of 0.3% by weight being typical, and preferably at least 1% by weight. google.com The molar ratio of hydrogen fluoride to vinyl chloride is generally at least 1 and can be as high as 20, providing a means to control the relative proportions of this compound and 1,1-difluoroethane produced. google.com

Catalytic Systems and Their Influence on Selectivity

While the reaction can proceed without a catalyst, the use of a catalyst can significantly improve the reaction rate and selectivity towards the desired product. Tin halides, for instance, have been used to catalyze the preparation of this compound from vinyl chloride. google.com Antimony pentachloride is another effective catalyst, particularly when dissolved in a suitable halogenated hydrocarbon solvent. google.com The choice of catalyst can influence the product distribution. For example, by varying the feed ratio of hydrogen fluoride to 1,1,1-trichloroethane (B11378) in the presence of antimony pentachloride, the ratio of 1-chloro-1,1-difluoroethane (B1203169) to 1,1,1-trifluoroethane (B1214931) can be controlled. google.com

Dehydrohalogenation Reactions for this compound Generation

An alternative approach to synthesizing unsaturated fluorinated compounds is through dehydrohalogenation reactions of saturated haloalkanes. While the primary focus of many studies is the production of vinylidene fluoride from 1-chloro-1,1-difluoroethane, the underlying principles of dehydrochlorination are relevant. researchgate.netresearchgate.netmdpi.commdpi.comacs.org The dehydrochlorination of this compound is also a known commercial method for producing vinyl fluoride. nih.gov

Thermal Dehydrochlorination Pathways

Thermal dehydrochlorination involves heating the haloalkane to a high temperature, causing the elimination of hydrogen chloride. The thermal decomposition of this compound has been studied in the temperature range of 500–600°C in a flow system. researchgate.net These reactions are typically homogeneous and unimolecular in a carbonaceous reactor. researchgate.net Industrial processes for similar dehydrochlorination reactions, such as the production of vinylidene fluoride, are often carried out at temperatures between 550°C and 700°C. researchgate.net However, these high temperatures can lead to coking and require the process to be periodically shut down for decoking. researchgate.net Research has explored the use of catalysts, such as metal fluorides and N-doped activated carbon, to lower the reaction temperature to the 300-450°C range, thereby reducing energy consumption and coke formation. researchgate.netmdpi.commdpi.com

Process Optimization and Reaction Condition Analysis

The synthesis of this compound, also known as HCFC-151a, is highly sensitive to temperature and pressure, which are critical parameters for controlling reaction rates and selectivity. A primary production method involves the reaction of vinyl chloride with hydrogen fluoride in a liquid phase. google.com This process is generally conducted at a temperature of at least 40°C, and typically does not exceed 130°C, with a preferred range between 50°C and 120°C. google.com To maintain the reaction mixture in a liquid state, the pressure is adjusted according to the temperature, generally starting from at least 2 bar and can go up to 50 bar. For the synthesis of this compound specifically, higher pressures, for instance between 10 and 50 bar, are often preferred. google.com

Another synthetic route is the liquid-phase reaction of 1,1,1-trichloroethane with hydrofluoric acid. google.com This process can be carried out at temperatures ranging from 80°C to 150°C, with a more optimal range being 100°C to 110°C. google.com The reaction pressure is typically maintained between 15 and 50 bar to keep the reactants in the liquid phase. google.com

Catalysts play a significant role in these syntheses. For the reaction involving vinyl chloride, catalysts such as chlorides, fluorides, and chlorofluorides of vanadium or chromium are particularly effective. google.com In the synthesis from 1,1,1-trichloroethane, a perfluoroalkanesulphonic acid catalyst is used. google.com

Table 1: Temperature and Pressure Regimes in Synthetic Processes

Starting Material Temperature Range Pressure Range Catalyst Type
Vinyl Chloride 40°C - 130°C 2 - 50 bar Vanadium or Chromium compounds google.com

The manufacturing of this compound can be performed using either continuous or discontinuous (batch) methodologies. google.comgoogle.com The selection between these two approaches depends on factors like the desired production volume and operational efficiency. ecolink.comkatanamrp.com

Continuous Production: In a continuous process, reactants are constantly fed into the reactor, and the product is continuously removed. ecolink.com This method is well-suited for large-scale production as it allows for high throughput and consistent product quality. ecolink.comkatanamrp.com For the synthesis of this compound from vinyl chloride, a continuous process is advantageous. google.com Reactants are introduced continuously into the reactor, which is maintained in a liquid form by controlling the pressure. google.com The product can then be drawn off continuously in liquid form and separated, with unreacted materials being recycled back into the reactor. google.com This approach is also applicable to the synthesis starting from 1,1,1-trichloroethane, where reactants are pumped into the reaction mixture containing the catalyst, and the products are recovered continuously. google.com

Discontinuous (Batch) Production: In a batch process, all reactants are loaded into a reactor at the beginning of the operation, and the reaction proceeds under autogenous pressure, which increases to a maximum value. google.com This method is also a viable option for the synthesis of this compound. google.comgoogle.com Batch processing offers flexibility and is often simpler to set up for smaller-scale production. getmaintainx.com However, it can be less efficient due to downtime between batches for cleaning and setup. getmaintainx.com

Table 2: Comparison of Production Methodologies

Feature Continuous Production Discontinuous (Batch) Production
Process Flow Reactants and products flow continuously ecolink.com Reactants are processed in discrete batches getmaintainx.com
Production Scale Ideal for large volumes ecolink.comkatanamrp.com Suitable for smaller quantities getmaintainx.com
Efficiency Higher throughput, lower unit costs katanamrp.com Lower throughput, potentially higher unit costs katanamrp.com
Flexibility Less flexible to changes between products More flexible, easier to make changes between batches getmaintainx.com

| Control | Steady-state operation | Each batch is a separate entity |

During the synthesis of this compound, the formation of co-products is a common occurrence. The nature and amount of these co-products are dependent on the starting materials and reaction conditions.

When vinyl chloride is used as the starting material, a notable co-product is 1,1-difluoroethane (HFC-152a), which can be formed alongside this compound. google.com The reaction can also lead to the transitory formation of 1,1-dichloroethane. google.com Other by-products can include heavy side products. google.com

In the synthesis starting from 1,1,1-trichloroethane, an undesirable by-product is 1,1,1-trifluoroethane. google.com The formation of this co-product is a result of the difficulty in suitably controlling the catalytic activity. google.com Another intermediate that can be formed and recycled is 1,1-dichloro-1-fluoroethane (B156305). google.com

Table 3: Co-product Formation in this compound Synthesis

Starting Material Major Co-products Other Potential By-products
Vinyl Chloride 1,1-difluoroethane google.com 1,1-dichloroethane, heavy side products google.com

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of 1 Chloro 1 Fluoroethane

Rotational Spectroscopy for Precise Molecular Geometry

Rotational spectroscopy, particularly in the microwave region, offers an unparalleled level of precision for determining the geometric structure of molecules. By analyzing the absorption of microwave radiation, which induces transitions between rotational energy levels, highly accurate rotational constants can be derived. These constants are inversely proportional to the moments of inertia of the molecule, which in turn are directly related to the bond lengths and bond angles.

Microwave Spectroscopy Techniques

The study of 1-chloro-1-fluoroethane (B11141) has employed a variety of sophisticated microwave spectroscopy techniques to resolve its rotational spectrum. These include:

Fourier Transform Microwave (FTMW) Spectroscopy: This high-resolution technique is particularly effective for observing the fine details of rotational spectra. In the study of this compound, waveguide FTMW spectroscopy was utilized to obtain precise measurements. aip.org

Stark Spectroscopy: This method involves the application of a static electric field, which causes a splitting of the rotational energy levels (the Stark effect). This is useful for assigning spectral lines and determining the molecule's electric dipole moment. aip.org

Source Modulation Spectroscopy: This technique enhances the sensitivity of the spectrometer, aiding in the detection of weak absorption lines. aip.org

These techniques have been applied across a broad frequency range, from 8 to 250 GHz, to comprehensively map the rotational spectrum of this compound. aip.org

Determination of Rotational and Centrifugal Distortion Constants

A global fit of the observed rotational transitions for the ground and two low-lying vibrational states of the ³⁵Cl isotopomer, as well as the ground state of the ³⁷Cl isotopomer, has yielded a precise set of rotational and centrifugal distortion constants. aip.orgaip.org Centrifugal distortion constants account for the slight stretching of the molecule as it rotates.

Table 1: Rotational and Centrifugal Distortion Constants for this compound (³⁵Cl isotopomer, ground state) (Interactive Table)

Parameter Value (MHz)
A 9016.268 55
B 4666.701 081
C 3329.369 097
dJ Value not available in search results
dJK Value not available in search results
dK Value not available in search results
fJ Value not available in search results
fJK Value not available in search results

Data sourced from Hinze et al. (1996) aip.org

Quadrupole Coupling Analysis for Halogen Isotopomers

The presence of the chlorine nucleus (both ³⁵Cl and ³⁷Cl isotopes), which possesses a nuclear quadrupole moment, leads to hyperfine splitting of the rotational lines. The analysis of this splitting provides the nuclear quadrupole coupling constants (χ). These constants are sensitive to the electric field gradient at the chlorine nucleus and thus offer valuable information about the electronic environment of the C-Cl bond. aip.orgresearchgate.net For the ³⁵Cl isotopomer of this compound, the larger off-diagonal element of the χ tensor was also determined. aip.org

Vibrational Spectroscopy for Molecular Dynamics and Interactions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. This provides insights into the forces holding the atoms together, the nature of chemical bonds, and the molecule's dynamic behavior.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared spectroscopy measures the absorption of infrared radiation, which excites the various vibrational modes of the molecule. Each mode corresponds to a specific type of atomic motion, such as stretching or bending of bonds. The assignment of these vibrational modes is crucial for a complete understanding of the molecule's force field. For related molecules like 1-chloro-2-fluoroethane (B1294213), high-resolution infrared spectroscopy has been used to identify and assign specific C-H stretching vibrational bands for its different conformers (gauche and trans). aip.org While specific IR data for this compound was not detailed in the provided search results, the principles of vibrational mode assignment remain the same.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding with Water)

Vibrational spectroscopy is also a powerful tool for studying intermolecular interactions. While direct experimental studies on the hydrogen bonding of this compound with water were not found, it is known that this compound can interact with water molecules. biosynth.com Vibrational spectroscopy data indicates that this compound engages in hydrogen bonding with water molecules. biosynth.com This interaction is significant as it influences the compound's solubility and behavior in aqueous environments. solubilityofthings.com The compound is generally considered to have limited solubility in water. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent framework of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹⁹F, NMR provides definitive information about the connectivity and spatial arrangement of atoms within the molecule.

¹⁹F NMR Analysis

The presence of a fluorine atom makes ¹⁹F NMR spectroscopy a particularly powerful technique for the characterization of this compound. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp, well-resolved signals.

In the ¹⁹F NMR spectrum of this compound, a single fluorine environment is expected. The fluorine atom is attached to a chiral carbon, which is also bonded to a hydrogen, a chlorine, and a methyl group (-CH₃). The signal for this fluorine atom will be split by the neighboring protons. The geminal proton (H-C) will cause a doublet splitting, and the three protons of the adjacent methyl group will cause a quartet splitting. This results in a characteristic doublet of quartets pattern for the fluorine resonance. The specific chemical shift and coupling constants are key parameters derived from the spectrum. spectrabase.com

Parameter Description
Chemical Shift (δ) The position of the resonance signal, influenced by the local electronic environment. It provides information about the chemical nature of the fluorine atom.
Coupling Constant (J) The distance between the split peaks, measured in Hertz (Hz). It quantifies the interaction between the fluorine nucleus and neighboring proton nuclei (²JHF for the geminal proton and ³JHF for the methyl protons), confirming the molecular connectivity.

Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass Spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns under electron ionization (EI). nist.gov

Upon entering the mass spectrometer, molecules of this compound are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion ([C₂H₄ClF]⁺). nist.gov The molecular weight of this compound is 82.50 g/mol . nih.gov The mass spectrum will show a molecular ion peak at m/z 82, corresponding to the ion with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F). A smaller peak at m/z 84, known as the M+2 peak, will also be present due to the natural abundance of the ³⁷Cl isotope (approximately 24.2%). The characteristic 3:1 ratio of the M and M+2 peaks is a clear indicator of the presence of one chlorine atom in the molecule.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The analysis of these fragment ions provides a fingerprint that aids in structural identification.

Key Fragmentation Pathways:

Loss of a chlorine atom: The C-Cl bond is relatively weak and can break to form a [C₂H₄F]⁺ ion (m/z 47).

Loss of a methyl group: Cleavage of the C-C bond can result in the formation of a [CHClF]⁺ ion. This fragment will exhibit isotopic peaks at m/z 67 (with ³⁵Cl) and m/z 69 (with ³⁷Cl).

Loss of hydrogen fluoride (B91410) (HF): The molecule can lose a neutral HF molecule to yield a [C₂H₃Cl]⁺ ion (vinyl chloride cation radical) with isotopic peaks at m/z 62 and 64.

m/z (Mass/Charge) Proposed Fragment Ion Significance
82/84[CH₃CHFCl]⁺Molecular ion peak (M⁺) and its isotope peak (M+2), confirms molecular weight and presence of one Cl atom.
67/69[CHFCl]⁺Loss of a methyl radical (•CH₃).
63[CH₂CHF]⁺Loss of a chlorine radical (•Cl) and a hydrogen atom.
47[C₂H₄F]⁺Loss of a chlorine radical (•Cl).

Table based on typical electron ionization mass spectrometry fragmentation patterns for small haloalkanes. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is exceptionally well-suited for the analysis of volatile compounds like this compound, especially in complex mixtures. oup.com

In a GC-MS analysis, the sample is first injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As this compound elutes from the column at a specific retention time, it enters the mass spectrometer, where it is ionized and fragmented. nih.gov The mass spectrometer records the mass spectrum of the eluting compound, allowing for positive identification.

This technique has been applied in various fields, including environmental monitoring for the detection of halocarbons in the atmosphere and in the quality control analysis of commercial products, such as medicated aerosol sprays where it has been identified as a propellant. oup.comresearchgate.net The combination of a unique retention time from the GC and a characteristic mass spectrum provides a very high degree of confidence in the identification of this compound. google.com

Theoretical and Computational Studies on 1 Chloro 1 Fluoroethane

Quantum Chemical Approaches for Molecular Structure and Properties

Quantum chemical calculations have become indispensable tools for elucidating the detailed molecular structures, conformational preferences, and energetic properties of molecules like 1-chloro-1-fluoroethane (B11141) (CH₃CHClF). These computational methods provide insights that are often complementary to experimental data and can predict properties with high accuracy.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are fundamental in determining the equilibrium geometry of this compound. These calculations optimize the molecular structure to find the lowest energy arrangement of atoms, providing precise values for bond lengths and bond angles.

High-level ab initio calculations have been performed to determine the structural parameters of this compound. For instance, studies have utilized methods like Hartree-Fock (HF) with basis sets such as 6-31G* to fully optimize the equilibrium geometries and transition structures. cdnsciencepub.com The molecule possesses a single conformational minimum in its potential energy surface. cdnsciencepub.com

Table 1: Selected Equilibrium Geometry Parameters of this compound
ParameterValue
C-C bond length1.516 Å
C-Cl bond length1.801 Å
C-F bond length1.396 Å
C-H (chiral center)1.088 Å
C-H (methyl group)1.085 - 1.090 Å
C-C-Cl angle110.1°
C-C-F angle109.1°
H-C-C-Cl torsion angle178.6°

Data sourced from ab initio calculations at the RHF/6-31G level.* cdnsciencepub.com

The internal rotation of the methyl (CH₃) group relative to the chlorofluoromethyl (CHClF) group is a key dynamic feature of this compound. Computational methods are used to map the potential energy surface as a function of the torsional angle, revealing the energy barriers that hinder this rotation.

The rotational barrier for the methyl top has been a subject of both experimental and theoretical investigation. Rotational spectroscopy studies have determined the barrier to internal rotation (V₃) to be 1334(4) cm⁻¹. mdpi.com Ab initio calculations at various levels of theory are employed to compute this barrier, providing a theoretical value that can be compared with experimental findings. mdpi.com These calculations involve optimizing the geometry at both the staggered (minimum energy) and eclipsed (transition state) conformations to determine the energy difference, which corresponds to the rotational barrier. cdnsciencepub.com The molecule exists in a staggered conformation as its most stable form. cdnsciencepub.com

Table 2: Computed Internal Rotation Barrier for this compound
MethodBarrier (V₃)
Experimental (Microwave Spectroscopy)1334(4) cm⁻¹
Ab initio (RHF/6-31G*)4.86 kcal/mol (~1699 cm⁻¹)

Experimental data from Hinze et al. (1996) mdpi.com and computational data from Paddison et al. (1994). cdnsciencepub.com

For higher accuracy, more sophisticated computational methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) and Density Functional Theory (DFT) are applied. CCSD(T) is often considered the "gold standard" in quantum chemistry for its ability to produce highly accurate energies and properties, while DFT offers a favorable balance between accuracy and computational cost.

These methods are used not only for geometry optimization but also for calculating a wide range of molecular properties. For example, in studies of similar halogenated ethanes and ethenes, CCSD(T) combined with large basis sets has been used to obtain highly accurate equilibrium structures and anharmonic force fields. nih.govresearchgate.netacs.org DFT methods, with various functionals like B3LYP and B2PLYP, have been benchmarked against experimental data and high-level CCSD(T) calculations to assess their performance in predicting rotational constants, centrifugal distortion parameters, and vibrational frequencies. frontiersin.orgnih.gov While specific CCSD(T) and extensive DFT studies on this compound are less detailed in the provided context, the application of these methods to structurally related molecules demonstrates their crucial role in providing reliable theoretical data. For instance, theoretical calculations on the this compound-water complex were performed at the MP2/6-311++G** level to investigate its structure and binding energy. d-nb.info

Vibrational Analysis and Force Field Calculations

Theoretical vibrational analysis is critical for interpreting experimental infrared and Raman spectra. It involves calculating the vibrational frequencies and normal modes of a molecule, which correspond to specific bond stretches, bends, and torsions.

The foundation of vibrational analysis is the calculation of the force field, which describes the potential energy of the molecule as a function of its atomic coordinates. Initially, the harmonic force field is determined, which treats the vibrations as simple harmonic oscillators. This is derived from the second derivatives of the energy with respect to the atomic positions.

However, real molecular vibrations are anharmonic. Therefore, higher-order derivatives of the potential energy (cubic and quartic force constants) are calculated to determine the anharmonic force field. tandfonline.comaip.org This provides a more realistic description of the vibrational potential and is essential for accurately predicting fundamental frequencies, overtones, and combination bands. tandfonline.com Methods like second-order Møller-Plesset perturbation theory (MP2) and CCSD(T) are often employed to compute these anharmonic force fields for related molecules. tandfonline.comaip.org These calculations can be computationally intensive but are necessary for a precise match with experimental spectra. researchgate.net

From the calculated force fields, a variety of spectroscopic parameters can be predicted. This includes not only the vibrational frequencies but also infrared intensities and rotational constants. tandfonline.com

Theoretical models, particularly those including anharmonic corrections, can predict vibrational frequencies with high accuracy, often within a few wavenumbers of experimental values. nih.gov For example, in studies of related chloro-fluoro-ethenes, anharmonic force fields calculated at the CCSD(T) level have been used to support and revise assignments in experimental vibrational spectra. acs.orgsns.it Furthermore, these theoretical models can predict rotational constants (A, B, C) and centrifugal distortion constants, which are crucial for analyzing high-resolution rotational spectra. frontiersin.orgtandfonline.com The agreement between computed and experimental spectroscopic parameters serves as a stringent test of the quality of the theoretical model. nih.gov


Analysis of Resonant Vibrational Interactions (Fermi and Darling-Dennison)

In the vibrational analysis of molecules, resonant interactions occur when two or more vibrational states have similar energies, leading to a shift in their energy levels and a mixing of their wavefunctions. This phenomenon, known as anharmonic resonance, significantly complicates spectral analysis but provides deeper insight into the molecule's potential energy surface. The most common types are Fermi resonance and Darling-Dennison resonance.

Fermi Resonance: This interaction occurs between a fundamental vibration and an overtone or combination band that has nearly the same energy and the same symmetry.

Darling-Dennison Resonance: This is a more complex interaction occurring between overtone or combination bands of similar frequencies.

While these resonances are crucial for a complete understanding of a molecule's vibrational spectrum, detailed theoretical studies specifically identifying and quantifying Fermi and Darling-Dennison resonances for this compound are not extensively documented in the available literature. However, extensive research on the structurally similar molecule 1-chloro-1-fluoroethene highlights the importance of these analyses. In studies of 1-chloro-1-fluoroethene, the high density of vibrational transitions, particularly in the CH₂ stretching region, leads to several anharmonic resonances. sns.it High-level ab initio calculations are necessary to disentangle the strongly coupled vibrational levels. acs.org For this related molecule, researchers have diagonalized an effective Hamiltonian that includes off-diagonal elements representing Fermi and Darling-Dennison resonance coefficients, which were computed from theoretical cubic and quartic force fields. acs.org This approach yielded predicted energy levels that were in good agreement with experimental vibrational assignments. acs.orgcore.ac.uk Such computational methods are essential to avoid mislabeling of bands and to accurately describe the vibrational structure. sns.it

Kinetic and Mechanistic Modeling of Chemical Reactions

Theoretical modeling is a powerful tool for investigating the reaction kinetics and mechanisms of halogenated hydrocarbons. For this compound and related compounds, these studies primarily focus on atmospheric degradation pathways, such as reactions with hydroxyl radicals.

Theoretical Studies of Hydrogen Abstraction Reactions (e.g., by Hydroxyl Radicals)

The primary atmospheric degradation pathway for haloethanes is initiated by a hydrogen abstraction reaction with hydroxyl (OH) radicals. researchgate.net Theoretical studies on this process for molecules similar to this compound, such as 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b) and 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b), have been performed using high-level ab initio and density functional theory (DFT) methods. researchgate.netresearchgate.net

These studies involve several key computational steps:

Locating Stationary Points: The geometries of the reactants, pre-reaction complexes, transition states, and products are optimized. researchgate.netacs.org For instance, in the reactions of OH radicals with fluoro- and chloroethanes, the minimum energy path is calculated at levels of theory such as MP2(full)/6-31G(d,p). epa.govacs.org

Calculating Barrier Heights: The energy difference between the reactants and the transition state, known as the activation barrier or barrier height, is a critical parameter for determining reaction rates. epa.govacs.org These are often refined using more accurate methods like Gaussian-2 (G2) methodology. epa.govacs.org

Analyzing Reaction Mechanisms: The reaction mechanism is confirmed to be the abstraction of a hydrogen atom, which is a common pathway for hydrogen-containing halogenated molecules. researchgate.net Theoretical studies have revealed that these abstraction reactions often proceed through the formation of a pre-reaction complex. rsc.org

In a study on the reaction of fluoroethane (B3028841) with the hydroxyl radical, two possible pathways were examined: α-abstraction (from the carbon bonded to the fluorine) and β-abstraction (from the methyl group). acs.org The calculated barrier height for α-abstraction was found to be lower than for β-abstraction, indicating it is the more favorable pathway. acs.org

Table 1: Calculated Barrier Heights and Reaction Enthalpies for H-Abstraction from Fluoroethane by OH Radical Data from a study on fluoroethane, a related compound.

Reaction PathwayCalculated Barrier Height (kcal/mol)Reaction Enthalpy (kcal/mol)
α-abstraction1.35 acs.org-18.36 acs.org
β-abstraction (Rotamer 1)2.66 acs.org-14.42 acs.org
β-abstraction (Rotamer 2)3.73 acs.org-14.42 acs.org

Semi-Classical Transition State Theory and Tunneling Corrections in Kinetics

To obtain accurate reaction rate constants, especially over a wide range of temperatures, theoretical models must account for quantum mechanical effects, most notably tunneling. uleth.ca Semi-Classical Transition State Theory (SCTST) is a theoretical framework used to calculate thermal rate coefficients while incorporating these quantum effects. researchgate.netwikipedia.org

SCTST calculations have been applied to the hydrogen abstraction reactions of related hydrochlorofluorocarbons (HCFCs) by OH radicals. researchgate.netresearchgate.net Key components of this approach include:

Vibrational Anharmonicity: The calculations require vibrational anharmonicity coefficients (xij), which are computed at various levels of theory. researchgate.netresearchgate.net

Tunneling Corrections: At lower temperatures, the reaction can proceed through quantum tunneling, where the hydrogen atom passes through the activation barrier rather than over it. uleth.ca This effect increases the reaction rate, and corrections, such as the Wigner or Eckart tunneling corrections, are applied to the classical transition state theory calculations to account for it. researchgate.netnist.gov The inclusion of tunneling is essential for achieving good agreement with experimental data, especially at lower temperatures where it can cause significant curvature in Arrhenius plots. epa.govuleth.ca

For example, theoretical studies on the reactions of OH radicals with HCFC-141b and HCFC-142b computed thermal rate coefficients over a temperature range of 200 to 2000 K, showing good agreement with available experimental data. researchgate.netresearchgate.net

Optimization of Reaction Pathways and Transition States

A fundamental aspect of computational reaction chemistry is the characterization of the potential energy surface (PES), which governs the reaction pathway. pitt.edu This involves locating and characterizing minima (reactants, products, intermediates) and first-order saddle points (transition states). pitt.edu

The process typically involves:

Geometry Optimization: Algorithms are used to find the lowest energy structures for reactants and products. uni-muenchen.de

Transition State (TS) Search: Specialized algorithms are employed to locate the transition state structure that connects the reactants and products. pitt.eduuni-muenchen.de This is often the most challenging part of the calculation.

Minimum Energy Path (MEP) Calculation: Once the TS is located, the Intrinsic Reaction Coordinate (IRC) is followed downhill from the transition state to confirm that it correctly connects the desired reactants and products. pitt.edu This path represents the most likely trajectory for the reaction at the molecular level.

For reactions of haloethanes, detailed analyses of the reaction-path dynamics have been performed using variational transition-state theory. epa.govacs.org These studies calculate the MEP and its derivatives to understand how the location of the dynamical bottleneck (the variational transition state) shifts with temperature, influenced by the interplay between potential and vibrational energies. acs.org

Reactivity and Reaction Mechanisms of 1 Chloro 1 Fluoroethane

Catalytic Activity and Mechanistic Pathways

1-Chloro-1-fluoroethane (B11141) demonstrates notable activity both as a catalyst in specific halogen reactions and as a protective agent against corrosion through molecular-level interactions.

Research has identified this compound as a solid catalyst, particularly in reactions involving halogens. biosynth.com It has been effectively used to catalyze the production of hydrogen chloride from the reaction of hydrogen fluoride (B91410) and chlorine gas. biosynth.com In this role, the compound's surface likely facilitates the interaction and subsequent reaction between the gaseous reactants. The low energy requirements for this process suggest its suitability for use in flow systems, where reactants are passed over the solid catalyst to generate the desired products. biosynth.com

This compound serves as a corrosion inhibitor for steel. biosynth.com Its mechanism of action involves interaction with water molecules at the metal's surface. biosynth.comscirp.org By binding to these water molecules, it disrupts the formation of hydrogen bonds with other substances, such as fatty acids, which can participate in corrosive processes. biosynth.com This inhibitory action is attributed to the formation of a protective barrier by the adsorption of the inhibitor's active components onto the metal, which hinders the electrochemical reactions responsible for corrosion, such as anodic dissolution and cathodic hydrogen evolution. biosynth.comscirp.org Vibrational spectroscopy data confirm that this compound interacts with water molecules via hydrogen bonding to achieve this effect. biosynth.com

Fundamental Organic Reaction Mechanisms

The reactivity of this compound is largely characterized by substitution reactions, a common pathway for haloalkanes.

As a saturated haloalkane, this compound does not possess carbon-carbon double bonds and therefore does not undergo addition reactions. wikipedia.orgsavemyexams.com Such reactions are characteristic of unsaturated compounds like alkenes. savemyexams.com However, it is important to note that this compound can be synthesized via an addition reaction. Specifically, it is formed by the reaction of hydrogen fluoride with vinyl chloride. google.com

The carbon-halogen bonds in this compound are polar, making the carbon atom susceptible to attack by nucleophiles. Consequently, the compound readily participates in nucleophilic substitution reactions. cymitquimica.com A specific example is the SN2 reaction between (S)-1-chloro-1-fluoroethane and a hydroxide (B78521) ion (OH⁻). chegg.com In this reaction, the hydroxide ion acts as the nucleophile, attacking the chiral carbon and displacing the chlorine atom to form (S)-1-fluoro-1-ethanol. chegg.com Although SN2 reactions typically proceed with an inversion of stereochemical configuration, the product, in this case, retains the "S" designation due to the Cahn-Ingold-Prelog priority rules for the substituents. chegg.com

Reactants Reaction Type Product Key Observation
(S)-1-chloro-1-fluoroethane + Hydroxide ionSN2 Nucleophilic Substitution(S)-1-fluoro-1-ethanolChlorine atom is replaced by the OH group. chegg.com

Polymerization Behavior and Mechanism as a Monomer

This compound, as a saturated alkane, does not have the necessary carbon-carbon double bond to act as a monomer in typical addition polymerization reactions. wikipedia.orgnumberanalytics.com Polymerization processes generally require monomers with unsaturated bonds (e.g., C=C) or at least two functional groups that can react to form a larger polymer chain. savemyexams.com

Radical-Initiated Polymerization Pathways

As a saturated haloalkane, this compound lacks the carbon-carbon double bond necessary to act as a monomer in conventional radical-initiated addition polymerization. Such polymerization reactions are characteristic of unsaturated compounds (alkenes), such as 1-chloro-1-fluoroethylene.

However, this compound can participate in other types of free-radical chain reactions, such as further halogenation, when subjected to initiators like heat, UV light, or chemical radical starters. The mechanism for such a reaction, for instance, free-radical chlorination, proceeds through the classic steps of initiation, propagation, and termination.

Reaction Mechanism: Free-Radical Chlorination

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) or the decomposition of a radical initiator (like AIBN) to produce highly reactive chlorine radicals (Cl•).

Propagation: This is a two-step cycle.

First, a chlorine radical abstracts a hydrogen atom from this compound, forming hydrogen chloride (HCl) and a 1-chloro-1-fluoroethyl radical (•C₂H₃ClF). Hydrogen abstraction can occur from either carbon, leading to different radical intermediates.

Next, the resulting haloalkyl radical reacts with another molecule of Cl₂, abstracting a chlorine atom to form a dichlorofluoroethane isomer and regenerating a new chlorine radical, which continues the chain.

Termination: The chain reaction ceases when two radicals combine. This can involve the combination of two chlorine radicals, two haloalkyl radicals, or a chlorine radical and a haloalkyl radical.

These radical pathways lead to the degradation or substitution of the original molecule rather than the formation of a long polymer chain. noaa.govupenn.edu The atmospheric degradation of hydrochlorofluorocarbons (HCFCs) is also initiated by reaction with hydroxyl (OH) radicals, which is the primary rate-determining loss process for these compounds in the troposphere. noaa.gov

Isomerization Studies

Isomerization represents a key transformation for halogenated ethanes, allowing for the conversion between structural isomers. These studies are crucial for understanding reaction mechanisms and for the synthesis of specific target molecules.

Thermodynamic and Kinetic Aspects of Halogenated Ethane (B1197151) Isomerization

The isomerization of this compound (CH₃CHFCl) to its structural isomer, 1-chloro-2-fluoroethane (B1294213) (CH₂ClCH₂F), involves the migration of halogen atoms. While specific thermodynamic data for this exact reaction is not extensively documented, detailed theoretical and experimental studies on analogous hydrochlorofluorocarbons provide significant insight into the process.

A relevant case study is the unimolecular isomerization between 1,1,1-trichloro-2,2-difluoroethane (B13422259) (CF₃CH₂Cl) and 1,2-dichloro-1,1,2-trifluoroethane (B1204223) (CF₂ClCH₂F). nih.govacs.orgresearchgate.net Research shows that the primary mechanism for this type of isomerization is a halogen interchange (in this case, Cl/F exchange) that proceeds through a tight, four-membered transition state. nih.govresearchgate.net This pathway is often in competition with other unimolecular reactions, such as hydrohalide elimination. acs.org

Theoretical calculations and chemical activation experiments reveal critical energy parameters for these transformations. For the CF₃CH₂Cl ⇄ CF₂ClCH₂F system, the key thermodynamic and kinetic findings are summarized below.

Table 1: Calculated Energy Profile for the Isomerization of CF₃CH₂Cl to CF₂ClCH₂F. acs.org
ParameterValue (kcal/mol)Description
Reaction Enthalpy (ΔH)+12.7The reaction is endothermic, making CF₂ClCH₂F the less stable isomer relative to CF₃CH₂Cl.
Activation Energy (Ea)81.7The energy barrier for the forward reaction (CF₃CH₂Cl → CF₂ClCH₂F) via the halogen exchange transition state.
Competing Reaction Barrier (C-Cl Bond Cleavage)84.5The energy required for homolytic cleavage of the C-Cl bond in CF₃CH₂Cl, a competing dissociation pathway.

These studies indicate that isomerization reactions of halogenated ethanes involve significant activation barriers and are often endothermic, with stability favoring the isomer with specific halogen arrangements. acs.org The kinetics are frequently governed by which pathway—isomerization or elimination—has the lower energy barrier. acs.org Generally, alkane isomerization reactions are slightly exothermic, and from a thermodynamic standpoint, lower temperatures favor the formation of more branched isomers. tandfonline.com

Catalytic Isomerization Processes

The isomerization of hydrochlorofluorocarbons can be effectively facilitated using solid catalysts, which provide alternative reaction pathways with lower activation energies. Fluorinated metal oxides are among the most studied catalysts for these transformations.

Fluorinated Alumina (B75360) Catalysts: A prominent method for isomerizing hydrochlorofluoroethanes involves the use of fluorinated alumina (AlFₓOᵧ) catalysts. google.com These catalysts are typically prepared by treating alumina (often γ-alumina) with a fluorinating agent like hydrogen fluoride (HF) or by impregnating it with metal halides followed by activation. google.comresearchgate.netgoogle.com The process is generally carried out in the gaseous phase at temperatures ranging from approximately 30°C to 300°C. google.com Alumina-based catalysts have been shown to favor isomerization reactions over other pathways like dismutation. researchgate.net The catalytic activity is often attributed to the Lewis acid sites on the catalyst surface. researchgate.net

Fluorinated Chromia Catalysts: Fluorinated chromium oxides (chromia) also serve as catalysts for haloalkane reactions. researchgate.net However, in comparison to alumina-based systems for compounds like trichlorotrifluoroethane, fluorinated chromias tend to be less selective, promoting both isomerization and halogen exchange reactions simultaneously. researchgate.net

Environmental Transformation Mechanisms of 1 Chloro 1 Fluoroethane

Atmospheric Degradation Pathways

Once released into the environment, 1-chloro-1-fluoroethane (B11141) is expected to partition almost exclusively into the atmosphere due to its high volatility. ecetoc.org Its subsequent degradation is driven by photochemical reactions in both the troposphere and the stratosphere.

The primary degradation mechanism for this compound in the atmosphere is its reaction with hydroxyl (OH) radicals in the troposphere. ecetoc.orgscispace.com This reaction initiates the oxidative breakdown of the molecule. The process involves the abstraction of a hydrogen atom from the ethane (B1197151) backbone, leading to the formation of a haloalkyl radical (CH3CFCl• or •CH2CHFCl).

The general reaction is as follows: CH₃CHFCl + •OH → H₂O + •C₂H₃FCl

This initial step is rate-determining for the entire atmospheric degradation cascade. The resulting haloalkyl radical is highly reactive and proceeds through further degradation steps.

Table 1: Comparison of Atmospheric Lifetimes for Selected Halogenated Ethanes
CompoundFormulaAtmospheric Lifetime (Years)
1,1-Dichloro-1-fluoroethane (B156305) (HCFC-141b)CH₃CCl₂F10.8 ecetoc.org
1-Chloro-1,1-difluoroethane (B1203169) (HCFC-142b)CH₃CClF₂~18.5-19.5 nih.gov
1,1,1-Trichloroethane (B11378) (Methyl Chloroform)CH₃CCl₃~5.5 scispace.com

While the majority of this compound is expected to degrade in the troposphere, its atmospheric lifetime is likely long enough for a fraction of its emissions to be transported into the stratosphere. ecetoc.org In the stratosphere, the ultraviolet (UV) radiation environment is much harsher. This compound can undergo direct photolysis, where high-energy UV photons break the carbon-chlorine (C-Cl) bond, which is the weakest bond in the molecule.

The photolysis reaction releases a chlorine atom (Cl•): CH₃CHFCl + hv (UV radiation) → •CH₃CHF + Cl•

This process is highly significant because the released chlorine atom can act as a catalyst in the destruction of stratospheric ozone (O₃). nih.gov A single chlorine atom can destroy thousands of ozone molecules through a catalytic cycle before it is removed from the stratosphere. nih.gov The effectiveness of a substance in this role is quantified by its Ozone Depletion Potential (ODP). The ODP of an HCFC is largely determined by its atmospheric lifetime and the number of chlorine atoms it contains. ecetoc.org

The atmospheric degradation of this compound results in a series of intermediate and final products. Following the initial hydrogen abstraction by OH radicals, the resulting haloalkyl radical (•C₂H₃FCl) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (C₂H₃FClO₂•).

•C₂H₃FCl + O₂ → C₂H₃FClO₂•

Subsequent reactions of this peroxy radical with nitric oxide (NO) or other radicals lead to the formation of an alkoxy radical (C₂H₃FClO•), which is unstable and quickly decomposes. The decomposition pathways for the alkoxy radical are expected to yield various smaller, oxygenated products. Based on the degradation mechanisms of similar HCFCs, the likely major products include:

Carbonyl Halides : Such as carbonyl fluoride (B91410) (COF₂) and formyl chloride (HC(O)Cl).

Acetyl Halides : Such as acetyl fluoride (CH₃C(O)F) and acetyl chloride (CH₃C(O)Cl).

These intermediate products are not stable in the atmosphere. They are removed through further photochemical reactions or by uptake into atmospheric water droplets (clouds, rain, fog), where they undergo rapid hydrolysis. epa.gov The ultimate, stable degradation products are inorganic acids like hydrochloric acid (HCl) and hydrofluoric acid (HF), along with carbon dioxide (CO₂). ecetoc.org

Applications of 1 Chloro 1 Fluoroethane in Advanced Chemical Synthesis

Role as a Versatile Intermediate in Organic Synthesis

1-chloro-1-fluoroethane (B11141) serves as a foundational building block in organic chemistry, enabling the construction of more intricate molecular structures. solubilityofthings.com Its utility as an intermediate is noted in the synthesis of various chemicals, including those for the pharmaceutical and agrochemical sectors. solubilityofthings.com The compound's defined stereocenter also makes it a useful subject for illustrating stereochemical principles, which are critical in the design and synthesis of complex molecules with specific three-dimensional arrangements. numberanalytics.com

The strategic value of this compound is evident in its role as a precursor in multi-step synthetic pathways. A significant application is its use in the production of 1,1-difluoroethane (B1215649). google.com This transformation highlights its function as a key intermediate, where it is synthesized from precursors like vinyl chloride and subsequently converted to other valuable fluorinated compounds. google.com Processes have been developed to manufacture this compound through the reaction of vinyl chloride with hydrogen fluoride (B91410) in an organic solvent, demonstrating its accessibility for further chemical transformations. google.com

The reaction to form this compound can proceed without a catalyst, although this may lead to the formation of side products. google.com The presence of a catalyst, while optional for producing this compound, is often employed to facilitate the subsequent conversion to 1,1-difluoroethane. google.com

Table 1: Synthesis of this compound as an Intermediate

Reactants Product Conditions Application of Product
Vinyl Chloride, Hydrogen Fluoride This compound Liquid phase, organic solvent, temperature of 40-130°C. google.com Intermediate for synthesis of 1,1-difluoroethane. google.com
1,1-Dichloroethane This compound Gradual conversion when used as a solvent in the synthesis process. google.com Intermediate in fluorochemical production. google.com

Material Science Contributions

In material science, the primary contribution of this compound is not as a direct monomer for polymerization but as a crucial feedstock for producing monomers that are then used to create advanced polymers.

This compound can be converted into other molecules that are essential for manufacturing fluoropolymers. google.com For instance, its related compound, 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b), serves as a feedstock for producing polyvinylidene fluoride (PVDF). wikipedia.org Similarly, this compound acts as an intermediate in the synthesis of 1,1-difluoroethylene, a monomer of significant importance for the industrial production of various fluorinated polymers. google.com The conversion of vinyl chloride to this compound is a key step in the pathway to producing these polymer precursors. google.com

Table 2: this compound as a Precursor to Polymer Feedstocks

Precursor Intermediate Resulting Monomer Polymer Application
Vinyl Chloride This compound google.com 1,1-Difluoroethylene google.com Production of various fluorinated polymers. google.com

Novel Catalytic Roles

Beyond its role as a synthetic intermediate, this compound has been identified as having specific catalytic functions, particularly in reactions involving halogen exchange.

Research has shown that this compound can function as a solid catalyst. biosynth.com It is effective in catalyzing the reaction of chloride with fluorine and has been used to facilitate the production of hydrogen chloride from the reaction between hydrogen fluoride and chlorine gas. biosynth.com

Its involvement in halogen-exchange reactions is also demonstrated by its own synthesis. The manufacturing of 1-chloro-1,1-difluoroethane from 1,1,1-trichloroethane (B11378) is described as a chlorine-fluorine exchange reaction. google.com Furthermore, the synthesis of this compound from vinyl chloride and hydrogen fluoride is a hydrofluorination reaction that can be performed in the presence of various metal-based catalysts to control the reaction outcome. google.com This highlights the compound's central position within the landscape of catalytic halogen-exchange processes, serving as both a product of and a catalyst for such transformations. google.combiosynth.com

Table 3: Catalytic and Halogen-Exchange Reactions Involving this compound

Reaction Type Role of this compound Reactants Catalyst Products
Halogen Exchange biosynth.com Catalyst Hydrogen Fluoride, Chlorine Gas This compound Hydrogen Chloride
Hydrofluorination google.com Product Vinyl Chloride, Hydrogen Fluoride Optional (e.g., Tin Halide) This compound
Halogen Exchange google.com Related Product 1,1,1-Trichloroethane, Hydrofluoric Acid Perfluoroalkanesulfonic acid 1-Chloro-1,1-difluoroethane

Emerging Research Directions and Methodological Advances for 1 Chloro 1 Fluoroethane

Development of Advanced Computational Models

The study of 1-chloro-1-fluoroethane (B11141) has increasingly benefited from the application of advanced computational models, which provide profound insights into its molecular structure and properties. These theoretical approaches are crucial for interpreting experimental data and predicting the compound's behavior under various conditions.

High-level quantum chemical calculations have been instrumental in this field. For instance, coupled-cluster theory, including single, double, and perturbative triple excitations (CCSD(T)), has been employed to investigate the molecular orbital structure and electron distribution of related chloro-fluoro-ethene compounds. While these methods offer high accuracy, they also highlight the limitations of certain computational models. For example, MP2/6-311++G(2d,2p) models have been shown to fail in predicting specific intermolecular interactions, such as the "top binding to fluorine" structure in complexes with HCl.

Computational chemistry is also essential for complementing experimental data, reducing the time and expense of laboratory work. dtu.dk By generating pseudo-experimental data, these models guide and sometimes even replace physical experiments. dtu.dk This synergy between computation and experimentation is vital for advancing our understanding of complex chemical systems.

A notable application of computational modeling is in the determination of molecular geometry and vibrational spectra. Theoretical calculations are used to predict the equilibrium structure and vibrational frequencies, which are then compared with experimental results from techniques like microwave spectroscopy. sns.it This integrated approach allows for a more accurate and comprehensive characterization of the molecule.

Furthermore, computational models are being developed to predict the stereochemical outcomes of reactions involving chiral molecules like this compound. numberanalytics.com The Cahn-Ingold-Prelog (CIP) rules, a cornerstone of stereochemistry, are being integrated with machine learning algorithms to forecast reaction pathways and product configurations. numberanalytics.com

Computational MethodApplication in this compound ResearchKey Findings
Coupled-Cluster Theory (CCSD(T)) Analysis of molecular orbital structure and electron distribution.Provides detailed insights into electronic properties.
MP2/6-311++G(2d,2p) Prediction of intermolecular interactions.Fails to predict certain binding structures, indicating model limitations.
Ab Initio Calculations Determination of equilibrium geometry and vibrational spectra.Complements experimental data for a comprehensive molecular characterization.
Machine Learning Algorithms Prediction of stereochemical outcomes of reactions.Enhances the predictive power of stereochemical rules like CIP.

Innovations in Spectroscopic Characterization Techniques

Innovations in spectroscopic techniques have been pivotal in elucidating the intricate details of this compound's molecular structure and dynamics. These advanced methods provide high-resolution data that is essential for validating and refining computational models.

Microwave spectroscopy has been a powerful tool for determining the precise structural parameters of related chloro-fluoro-ethene compounds. sns.it These studies have yielded accurate measurements of bond lengths and angles, revealing a planar Cs point group symmetry for similar molecules. sns.it For instance, the carbon-chlorine and carbon-fluorine bond lengths have been measured with high precision, providing a solid foundation for theoretical models.

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, has been used to analyze the fundamental vibrational modes of these molecules. sns.it By recording gas-phase absorption spectra at various resolutions, researchers can identify and assign the different vibrational bands. sns.it This information is crucial for understanding the molecule's internal motions and force fields. acs.org

A significant advancement in this area is the joint experimental and theoretical approach to vibrational analysis. sns.itacs.orgmdpi.com This involves recording high-resolution IR spectra and then using ab initio calculations to assign the observed bands and analyze complex phenomena like anharmonic and Darling-Dennison resonances. sns.it This integrated methodology leads to a more accurate and complete description of the molecule's vibrational structure. researchgate.net

Threshold photoelectron spectroscopy (TPES) using synchrotron radiation is another innovative technique that has been applied to study the electronic structure of similar isomers. researchgate.net This method provides detailed information about the molecule's ionization energies and the vibrational structure of its cation. researchgate.net

The development of virtual multifrequency spectrometers, which combine computational and experimental data, represents a frontier in spectroscopic characterization. lincei.it These tools aim to provide a holistic understanding of a molecule's spectroscopic properties across different frequency ranges. lincei.it

Spectroscopic TechniqueInformation Obtained for Chloro-fluoro-ethene CompoundsInnovations and Advancements
Microwave Spectroscopy Precise bond lengths and angles, molecular geometry.Refined measurements through millimeter-wave and Fourier transform spectroscopy. sns.it
FTIR Spectroscopy Fundamental vibrational modes, absorption cross-sections.Joint experimental and theoretical analysis for accurate band assignment. sns.itacs.org
Threshold Photoelectron Spectroscopy (TPES) Ionization energies, vibrational structure of the cation.Use of synchrotron radiation for high-resolution studies. researchgate.net
Virtual Multifrequency Spectrometers Integrated spectroscopic properties across multiple frequencies.Combination of computational and experimental data for a comprehensive analysis. lincei.it

Green Chemistry Principles in Synthesis and Degradation Research

The principles of green chemistry are increasingly influencing the research surrounding the synthesis and degradation of halogenated compounds like this compound. acs.orgscispace.comresearchgate.net This shift is driven by the need for more sustainable chemical processes that minimize waste and environmental impact. scispace.com

One of the core tenets of green chemistry is atom economy, which seeks to maximize the incorporation of all reactant materials into the final product. acs.org In the context of this compound synthesis, this would involve designing reaction pathways that reduce the formation of byproducts. For example, the synthesis of this compound from vinyl chloride and hydrogen fluoride (B91410) can also produce 1,1-difluoroethane (B1215649). google.com Green chemistry approaches would aim to optimize this reaction to favor the desired product.

The use of catalysts is another key principle of green chemistry, as catalytic reactions are often more selective and efficient than stoichiometric ones. acs.org Research into the synthesis of this compound could explore the use of novel catalysts to improve yield and reduce energy consumption. google.com

In terms of degradation, green chemistry principles guide the development of processes that break down persistent organic pollutants into less harmful substances. acs.org Many persistent compounds are chlorinated, and their degradation can be challenging. acs.org Research into the degradation of this compound could focus on developing environmentally benign methods, such as biocatalysis or photocatalysis, to facilitate its breakdown. scispace.com

The design of chemical products for degradation is another important aspect of green chemistry. acs.org This involves creating molecules that will break down into innocuous products after their intended use. While this is more relevant to the design of new chemicals, the principles can be applied to the study of existing compounds like this compound to understand their environmental fate and develop strategies for their remediation.

Green Chemistry PrincipleApplication to this compoundResearch Focus
Atom Economy Maximizing the yield of this compound in synthesis.Optimizing reaction conditions to minimize byproduct formation. acs.orggoogle.com
Catalysis Improving the efficiency and selectivity of synthesis reactions.Developing novel catalysts for the production of this compound. acs.orggoogle.com
Design for Degradation Developing environmentally friendly methods for breaking down the compound.Exploring biocatalytic and photocatalytic degradation pathways. acs.orgscispace.com
Safer Solvents and Auxiliaries Reducing the use of hazardous substances in synthesis and processing.Investigating the use of greener solvents and reaction media. acs.org

Exploration of New Catalytic Applications

While this compound is primarily known as a chemical intermediate, ongoing research is exploring its potential in new catalytic applications. biosynth.comacs.org These investigations aim to leverage the unique reactivity of this molecule to develop novel catalytic processes.

One area of exploration is the use of this compound as a solid catalyst. biosynth.com It has been shown to be an effective catalyst for the reaction of chloride with fluorine, suggesting its potential in halogen exchange reactions. biosynth.com Its ability to act as a catalyst in the production of hydrogen chloride from hydrogen fluoride and chlorine gas has also been noted. biosynth.com

The dehydrochlorination of related hydrochlorofluorocarbons (HCFCs) is another area where catalytic research is active. acs.org For example, the dehydrochlorination of 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b) to produce vinylidene fluoride (VDF) is an important industrial process. acs.org Research in this area focuses on developing efficient catalysts, such as nitrogen-doped carbon materials, to carry out this reaction at lower temperatures and with higher selectivity. acs.org

Furthermore, cascade catalysis, which combines multiple catalytic reactions in a single pot, is a promising strategy for improving process efficiency. acs.org One study explored a cascade process that coupled the dehydrochlorination of HCFC-142b with the hydrochlorination of acetylene (B1199291) to produce both VDF and vinyl chloride monomer (VCM). acs.org This approach not only improves energy efficiency but also utilizes the HCl generated in the first reaction as a reagent in the second. acs.org

The role of this compound and related compounds as corrosion inhibitors is also being investigated. biosynth.com Its ability to bind to water molecules and prevent the formation of hydrogen bonds with other substances suggests its potential use in protecting steel from corrosion. biosynth.com

Catalytic ApplicationDescriptionKey Research Findings
Solid Catalyst Use of this compound itself as a catalyst.Effective in halogen exchange reactions and the production of hydrogen chloride. biosynth.com
Dehydrochlorination Catalytic conversion of related HCFCs to valuable products.Development of nitrogen-doped carbon catalysts for the synthesis of vinylidene fluoride. acs.org
Cascade Catalysis Combining multiple catalytic reactions in a single process.Energy-efficient co-production of vinylidene fluoride and vinyl chloride monomer. acs.org
Corrosion Inhibition Protection of metals from corrosion.Binds to water molecules, preventing corrosive interactions with steel. biosynth.com

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.